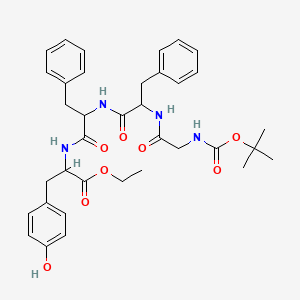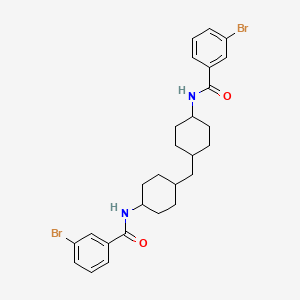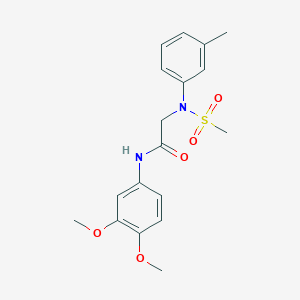![molecular formula C18H22N4O3S B12479483 4-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)benzenesulfonamide](/img/structure/B12479483.png)
4-(2-{[(1,3-dimethyl-2-oxo-2,3-dihydro-1H-benzimidazol-5-yl)methyl]amino}ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE is a complex organic compound that belongs to the class of benzodiazoles Benzodiazoles are known for their diverse biological activities and are widely used in medicinal chemistry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE typically involves the reaction of benzodiazole derivatives with appropriate sulfonamide precursors. One common method is the reaction of 1,3-dimethyl-2-oxo-1,3-benzodiazole with a sulfonamide derivative in the presence of a suitable base and solvent. The reaction conditions often include moderate temperatures and the use of polar solvents to facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include multiple purification steps such as recrystallization and chromatography to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions
4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to yield amine derivatives.
Substitution: Nucleophilic substitution reactions can occur at the benzodiazole ring, leading to the formation of various substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Nucleophilic reagents like amines and thiols can be used under mild to moderate conditions.
Major Products
The major products formed from these reactions include sulfoxides, sulfones, amine derivatives, and various substituted benzodiazole derivatives.
Scientific Research Applications
4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: It is investigated for its potential therapeutic applications, particularly in the development of new drugs.
Industry: The compound is used in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, inhibiting their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and biological context.
Comparison with Similar Compounds
Similar Compounds
1,3-Dimethyl-2-oxo-1,3-benzodiazole: A precursor in the synthesis of the target compound.
Benzodiazole derivatives: Various derivatives with similar structures and biological activities.
Uniqueness
4-(2-{[(1,3-DIMETHYL-2-OXO-1,3-BENZODIAZOL-5-YL)METHYL]AMINO}ETHYL)BENZENESULFONAMIDE is unique due to its specific structure, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C18H22N4O3S |
|---|---|
Molecular Weight |
374.5 g/mol |
IUPAC Name |
4-[2-[(1,3-dimethyl-2-oxobenzimidazol-5-yl)methylamino]ethyl]benzenesulfonamide |
InChI |
InChI=1S/C18H22N4O3S/c1-21-16-8-5-14(11-17(16)22(2)18(21)23)12-20-10-9-13-3-6-15(7-4-13)26(19,24)25/h3-8,11,20H,9-10,12H2,1-2H3,(H2,19,24,25) |
InChI Key |
DLCFWIGPAKPXIB-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C=C(C=C2)CNCCC3=CC=C(C=C3)S(=O)(=O)N)N(C1=O)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-{[5-(2,5-dichlorophenyl)furan-2-yl]methyl}-2H-tetrazol-5-amine](/img/structure/B12479425.png)
![N-(2,6-diethylphenyl)-2-[(2E)-4-oxo-2-(phenylimino)-1,3-thiazolidin-5-yl]acetamide](/img/structure/B12479439.png)
![N-(2-bromophenyl)-N-{2-[4-(2,3-dimethylphenyl)piperazin-1-yl]-2-oxoethyl}methanesulfonamide](/img/structure/B12479443.png)
![4-chloro-N-[(3-chlorophenyl)methyl]-N-[(hydrazinecarbonyl)methyl]benzenesulfonamide](/img/structure/B12479445.png)
![2-(4-Methoxyphenyl)-3-methylimidazo[1,2-a]pyridine hydrobromide](/img/structure/B12479449.png)

![4-(4-ethoxyphenyl)-3-hydroxy-1,4,6,7,8,9-hexahydro-5H-pyrazolo[3,4-b]quinolin-5-one](/img/structure/B12479452.png)
![N-({1,1,1,3,3,3-hexafluoro-2-[(pyridin-2-ylcarbamoyl)amino]propan-2-yl}oxy)ethanimidoyl chloride](/img/structure/B12479460.png)
![2,2-dimethyl-N-{[2-(piperidin-1-yl)-5-(trifluoromethyl)phenyl]carbamothioyl}propanamide](/img/structure/B12479468.png)


![Ethyl 3,3,3-trifluoro-2-hydroxy-2-{4-[(phenoxycarbonyl)amino]phenyl}propanoate](/img/structure/B12479485.png)
![N-(5-chloro-2-methoxybenzyl)-1-azabicyclo[2.2.2]octan-3-amine](/img/structure/B12479493.png)
